2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]acetic acid
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Overview
Description
“2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]acetic acid” is a complex organic compound. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This compound also contains a chlorophenyl group, which is a phenyl group substituted with a chlorine atom .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of the triazole and chlorophenyl groups. Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors . The chlorophenyl group is a phenyl group substituted with a chlorine atom .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For example, 2-Chlorophenylacetic acid, a related compound, is a solid with a melting point of 92-95 °C (lit.) .Scientific Research Applications
Chemical Synthesis and Structural Analysis
The chemical compound 2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]acetic acid and its derivatives have been extensively studied for their synthesis and structural properties. For instance, Şahin et al. (2014) explored the synthesis, spectroscopic, and structural studies of related triazole compounds, highlighting their strong intermolecular hydrogen bonding and the formation of a two-dimensional framework structure through hydrogen bonds (Şahin, Kantar, Şaşmaz, Gümrükçüoğlu, & Büyükgüngör, 2014).
Corrosion Inhibition
Triazole derivatives, closely related to this compound, have been studied for their application in corrosion inhibition. For example, Lagrenée et al. (2002) investigated the efficiency of a new triazole derivative for corrosion inhibition of mild steel in acidic media, showing high inhibition efficiencies in different acid solutions (Lagrenée, Mernari, Bouanis, Traisnel, & Bentiss, 2002).
Enzyme Inhibition
Compounds derived from this compound have been synthesized and evaluated for their potential as enzyme inhibitors. Bekircan, Ülker, and Menteşe (2015) synthesized derivatives and tested them for their lipase and α-glucosidase inhibition, finding some compounds to exhibit significant inhibitory activity, which might suggest their potential application in medical research (Bekircan, Ülker, & Menteşe, 2015).
Antimicrobial Agents
Research into triazole compounds also extends to their antimicrobial properties. Sah et al. (2014) synthesized formazans from Mannich base of related triazole compounds as antimicrobial agents, demonstrating their effectiveness against several bacterial and fungal strains (Sah, Bidawat, Seth, & Gharu, 2014).
Advanced Oxidation Processes
The degradation of environmental pollutants using advanced oxidation processes involves compounds related to this compound. Mehralipour and Kermani (2021) optimized a photo-electro/persulfate/nZVI process for the degradation of 2,4-dichlorophenoxyacetic acid, a related herbicide, demonstrating the potential of these processes in environmental protection (Mehralipour & Kermani, 2021).
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors .
Mode of Action
The specific nature of these interactions and changes would depend on the particular targets involved .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could affect a variety of biochemical pathways, with downstream effects on cellular processes.
Pharmacokinetics
Similar compounds have been found to be soluble in ethanol , which could potentially impact their bioavailability.
Result of Action
Given the range of biological activities associated with similar compounds , it is likely that the compound could have a variety of effects at the molecular and cellular levels.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve hydrogen bonding and other non-covalent interactions .
Cellular Effects
It is known that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound is stable and does not degrade rapidly
Dosage Effects in Animal Models
The effects of 2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]acetic acid vary with different dosages in animal models
Metabolic Pathways
It is likely that this compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is likely that this compound interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c11-7-3-1-6(2-4-7)10-12-8(13-14-10)5-9(15)16/h1-4H,5H2,(H,15,16)(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGCNOZUQFIXOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=N2)CC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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